2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene
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Overview
Description
2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-1,3-dimethylbenzene as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 5-chloro-1,3-dimethylbenzene with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-1,3-dimethylbenzene.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: 2-(Benzyloxy)-1,3-dimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its aromatic ring and functional groups. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,3-dimethylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
2-(Benzyloxy)-5-methyl-1,3-dimethylbenzene: Contains an additional methyl group, which can affect its chemical properties and uses.
Uniqueness
2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene is unique due to the presence of both a benzyloxy group and a chlorine atom on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZATARXMYJDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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